molecular formula C22H20O5 B11008558 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate

8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate

Cat. No.: B11008558
M. Wt: 364.4 g/mol
InChI Key: LVGZTLGJOJNKII-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate is a complex organic compound with the molecular formula C22H19O6. It is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, a solution of a precursor compound in anhydrous N,N-dimethylaniline can be heated at 170°C under an inert atmosphere for a specified duration .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring cost-effectiveness, safety, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl) acetate

InChI

InChI=1S/C22H20O5/c1-13(23)25-18-12-17-15(9-10-22(2,3)27-17)21-20(18)16(11-19(24)26-21)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3

InChI Key

LVGZTLGJOJNKII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4

Origin of Product

United States

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